N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}cyclobutanamine
Description
N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}cyclobutanamine is a cyclobutanamine derivative featuring a 2-chloro-5-(2-methoxyethyl)phenylmethyl substituent. Its structure combines a rigid cyclobutane ring with a chlorinated aromatic system and a methoxyethyl side chain, which may enhance solubility and target-binding specificity compared to simpler analogs .
Properties
CAS No. |
921630-46-8 |
|---|---|
Molecular Formula |
C14H20ClNO |
Molecular Weight |
253.77 g/mol |
IUPAC Name |
N-[[2-chloro-5-(2-methoxyethyl)phenyl]methyl]cyclobutanamine |
InChI |
InChI=1S/C14H20ClNO/c1-17-8-7-11-5-6-14(15)12(9-11)10-16-13-3-2-4-13/h5-6,9,13,16H,2-4,7-8,10H2,1H3 |
InChI Key |
UKPRQMHPHCNXHC-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=CC(=C(C=C1)Cl)CNC2CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}cyclobutanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chlorinated Phenyl Intermediate: The starting material, 2-chloro-5-nitrobenzaldehyde, undergoes a reduction reaction to form 2-chloro-5-nitrobenzyl alcohol. This intermediate is then subjected to a nucleophilic substitution reaction with 2-methoxyethylamine to yield 2-chloro-5-(2-methoxyethyl)benzylamine.
Cyclobutanamine Formation: The benzylamine intermediate is then reacted with cyclobutanone under reductive amination conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a valuable scaffold for the development of new pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity or selectivity towards specific targets.
- Targeting CNS Disorders : Research indicates that compounds similar to N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}cyclobutanamine can be designed to interact with neurotransmitter systems, potentially aiding in the treatment of neurological disorders such as depression and anxiety.
Organic Synthesis
This compound can act as an intermediate in the synthesis of more complex organic molecules. This includes the formation of heterocycles and other biologically relevant structures.
- Synthesis of Heterocycles : The compound can undergo various chemical reactions, including nucleophilic substitutions and cyclization reactions, which are essential for creating diverse heterocyclic compounds used in drug discovery.
Biological Studies
The compound is utilized in biological studies to evaluate its effects on various cellular pathways, contributing to the understanding of its pharmacological profile.
- In Vitro Studies : Preliminary studies suggest that this compound may exhibit anticancer properties, with ongoing research assessing its efficacy against different cancer cell lines.
Case Studies and Research Findings
Several case studies have explored the biological effects and potential therapeutic applications of this compound:
| Study Type | Objective | Findings |
|---|---|---|
| Anticancer Activity Evaluation | Assess cytotoxic effects on cancer cells | Showed significant dose-dependent cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12 µM after 48 hours. |
| Anti-inflammatory Properties | Evaluate effects on inflammatory pathways | Reduced TNF-alpha and IL-6 levels by approximately 40% in LPS-stimulated macrophages. |
| Neuropharmacological Studies | Investigate effects on neurotransmitter systems | Indicated potential modulation of serotonin receptors, suggesting antidepressant-like effects. |
Mechanism of Action
The mechanism of action of N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Functional Group and Substitution Patterns
The compound’s key structural elements include:
- Cyclobutanamine core : Provides conformational rigidity.
- 2-Chloro-5-(2-methoxyethyl)phenylmethyl group : Balances lipophilicity (chloro) and hydrophilicity (methoxyethyl).
Analog Comparisons :
1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine (CAS 2089728-80-1):
- Replaces cyclobutane with cyclopentane, increasing ring size and flexibility.
- Substitutes methoxyethyl with fluorine, reducing polarity but enhancing electronegativity .
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Boronic acid group replaces cyclobutanamine, enabling covalent binding to serine/threonine residues in enzymes like histone deacetylases (HDACs). Demonstrated potent inhibition of fungal HDACs (IC₅₀ ~1 µM) in vitro, suggesting that methoxyethyl-phenoxy motifs enhance target engagement .
2-Chloro-5-(2-(4-isobutylphenyl)propoxy)-N-methylpentan-1-amine (Compound 21): Linear amine chain with a bulky isobutylphenyl-propoxy group.
Physicochemical Properties
| Property | N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}cyclobutanamine | 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine | [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid |
|---|---|---|---|
| Molecular Weight | ~280–300 g/mol (estimated) | ~250–270 g/mol | ~300–320 g/mol |
| LogP | ~2.5–3.0 (moderate lipophilicity) | ~3.0–3.5 (higher lipophilicity due to fluorine) | ~1.5–2.0 (lower lipophilicity due to boronic acid) |
| Hydrogen Bond Donors | 1 (NH from cyclobutanamine) | 1 (NH) | 2 (B-OH and NH) |
Biological Activity
N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}cyclobutanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a cyclobutanamine core with a chloro-substituted phenyl group. The molecular formula is and its molecular weight is approximately 233.73 g/mol. The presence of the chloro and methoxyethyl substituents is significant as they can influence both the lipophilicity and the biological activity of the compound.
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets, such as receptors or enzymes. The presence of halogenated groups is known to enhance binding affinity and modulate the pharmacokinetic properties of compounds.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other cyclobutanamines which have been shown to affect cyclooxygenase (COX) activity.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing various signaling pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies on N-substituted phenyl derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic processes.
Anticancer Properties
Preliminary studies suggest that cyclobutanamine derivatives may possess anticancer activity. For example, certain analogs have demonstrated efficacy in inhibiting tumor growth in vitro and in vivo by interfering with cancer cell proliferation pathways . The structural modifications, particularly halogen substitutions, are believed to enhance their selectivity towards cancer cells.
Case Studies and Research Findings
- Antimicrobial Testing : A study evaluated various N-substituted phenyl compounds for antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. Compounds with similar substituents showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .
- Anticancer Activity : In a research article focused on cyclobutanamine derivatives, it was found that certain modifications led to enhanced cytotoxicity against cancer cell lines. These findings support the hypothesis that structural diversity can significantly impact biological outcomes .
- Cytotoxicity Assays : Cytotoxicity assays performed on derivatives indicated that those with halogen substitutions had improved potency against specific cancer types, suggesting a promising avenue for drug development .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆ClN |
| Molecular Weight | 233.73 g/mol |
| Biological Activities | Antimicrobial, Anticancer |
| Mechanism of Action | Enzyme inhibition, Receptor modulation |
| Effective Against | Staphylococcus aureus, Escherichia coli, Cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
